Musk ketone

描述

属性

IUPAC Name |

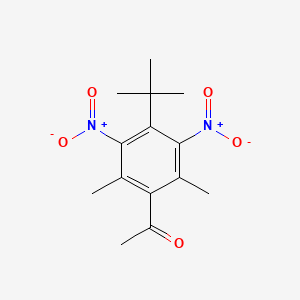

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCMHFPAUCOJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025690 | |

| Record name | Musk ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992), Liquid, Solid | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>168 °C (>334 °F) - closed cup | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), In water, 0.46 mg/L at 25 °C, Very soluble in chloroform, 0.00046 mg/mL | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Relative density: 0.73 g/cu cm | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.00X10-7 mm Hg at 25 °C | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

81-14-1 | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSK KETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSK KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483V3E1L6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274.1 to 277.7 °F (NTP, 1992), 135.5 °C, 135.5 - 136 °C | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Synthesis of Musk Ketone: A Technical Retrospective of Albert Baur's 1888 Discovery

Abstract

In 1888, German chemist Albert Baur serendipitously discovered the first synthetic musk, a nitro-musk, while attempting to develop a more potent explosive than trinitrotoluene (TNT). This accidental discovery of a compound with a strong musk-like odor laid the foundation for the synthetic fragrance industry, providing a cost-effective and ethical alternative to natural animal-derived musks. This technical guide delves into the core chemistry of Baur's discovery, detailing the synthesis of musk ketone, the most commercially successful of his early nitro-musks. We provide a reconstructed experimental protocol based on the chemical principles of the time, present key data in a structured format, and offer visualizations of the chemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a deep insight into a pivotal moment in the history of synthetic chemistry.

Introduction: A Fortuitous Discovery in the Pursuit of Explosives

The late 19th century was a period of intense innovation in chemical synthesis, largely driven by the pursuit of new dyes, pharmaceuticals, and explosives. It was in this context that Albert Baur, while researching polynitroaromatic compounds as potential explosives, stumbled upon a molecule with a powerful and pleasant musk scent.[1] His initial work involved the condensation of toluene with isobutyl bromide followed by nitration.[2][3] This unexpected outcome shifted his focus, leading to the systematic investigation of these new "nitro-musks." this compound, chemically known as 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone, emerged as a key compound from his research.[4] Its discovery was a landmark event, demonstrating that the complex odor of natural musk could be mimicked by structurally unrelated synthetic molecules.[1]

Chemical Synthesis of this compound

The synthesis of this compound, as refined from Baur's initial discoveries, is a multi-step process involving classic electrophilic aromatic substitution reactions. The general approach involves the creation of a substituted aromatic ring followed by nitration to introduce the nitro groups responsible for the musk odor. While Baur's original experiments started with toluene and isobutyl bromide, a more direct and commonly cited synthesis for this compound begins with m-xylene.[1]

The overall synthesis can be broken down into three primary stages:

-

Friedel-Crafts Alkylation: Introduction of a tert-butyl group to the aromatic ring.

-

Friedel-Crafts Acetylation: Addition of an acetyl group.

-

Nitration: Introduction of two nitro groups.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Friedel-Crafts Alkylation of m-Xylene

-

Objective: To synthesize 1-tert-butyl-3,5-dimethylbenzene.

-

Methodology: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place anhydrous m-xylene. Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as the Lewis acid catalyst.[1] While stirring vigorously, add tert-butyl chloride dropwise to the mixture. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.

Step 2: Friedel-Crafts Acetylation of 1-tert-butyl-3,5-dimethylbenzene

-

Objective: To synthesize 4'-tert-butyl-2',6'-dimethylacetophenone.

-

Methodology: To the purified 1-tert-butyl-3,5-dimethylbenzene in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add anhydrous aluminum chloride. Cool the mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride. After the addition, the reaction mixture is stirred at room temperature for several hours and then heated gently to complete the reaction. The workup procedure is similar to the alkylation step, involving quenching with ice and acid, separation, washing, drying, and purification by vacuum distillation or recrystallization.

Step 3: Nitration of 4'-tert-butyl-2',6'-dimethylacetophenone

-

Objective: To synthesize 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (this compound).

-

Methodology: The 4'-tert-butyl-2',6'-dimethylacetophenone is dissolved in concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. After the addition, the reaction mixture is stirred for a period at low temperature and then allowed to slowly warm to room temperature. The mixture is then poured onto crushed ice, causing the solid this compound to precipitate. The crude product is collected by filtration, washed thoroughly with water to remove residual acid, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Data Presentation

The following tables summarize the key chemical compounds and their properties relevant to the synthesis of this compound.

| Table 1: Reactants and Intermediates | |

| Compound Name | Chemical Structure |

| m-Xylene |

|

| tert-Butyl Chloride |

|

| Acetyl Chloride |

|

| 1-tert-butyl-3,5-dimethylbenzene |

|

| 4'-tert-butyl-2',6'-dimethylacetophenone |

|

| Table 2: Product Information | |

| Compound Name | This compound |

| Synonyms | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone |

| Chemical Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.31 g/mol |

| Appearance | Yellowish crystalline solid |

| Odor Profile | Strong, sweet, powdery musk |

| Melting Point | 134-136 °C |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water, soluble in ethanol and other organic solvents. |

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the three-step synthesis of this compound from m-xylene.

Caption: Three-step synthesis of this compound from m-xylene.

Experimental Workflow for this compound Synthesis

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for synthesis and purification.

Conclusion

Albert Baur's accidental discovery of this compound in 1888 is a compelling example of serendipity in scientific research.[2][4] His work not only introduced a new class of fragrance compounds but also catalyzed the growth of the synthetic aroma chemical industry. The synthesis of this compound, rooted in the fundamental principles of electrophilic aromatic substitution, remains a classic example in organic chemistry. While the use of nitro-musks has declined due to environmental and health concerns, the historical and chemical significance of Baur's discovery is undeniable.[1][5] This technical guide provides a concise yet comprehensive overview of this pivotal discovery, offering valuable insights for today's chemists and researchers.

References

The Genesis of Synthetic Scents: A Technical Guide to the Historical Synthesis of Nitroaromatic Musks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis of nitroaromatic musks, a class of synthetic compounds that revolutionized the fragrance industry. Discovered serendipitously in the late 19th century, these molecules offered a cost-effective alternative to natural musk, derived from the musk deer. This document provides a detailed overview of the core synthetic methodologies, quantitative data, and experimental protocols for the preparation of key nitroaromatic musks, including Musk Baur, Musk Ketone, and Musk Ambrette.

Historical Context and Discovery

The journey into synthetic musks began unexpectedly in 1888 when German chemist Albert Baur, in his quest to develop a more potent form of trinitrotoluene (TNT), synthesized a compound with a strong musky odor.[1][2] This initial discovery, later named Musk Baur, was the first nitroaromatic musk and laid the foundation for a new class of fragrance compounds. Baur's subsequent work led to the development of other commercially significant nitro musks, such as Musk Ambrette and this compound.[3][4] These synthetic musks dominated the fragrance market for decades due to their potent scent and low production cost.[5]

Core Synthetic Strategies: Friedel-Crafts Reactions and Nitration

The synthesis of nitroaromatic musks historically relies on two fundamental organic reactions: Friedel-Crafts alkylation or acylation, followed by nitration.

-

Friedel-Crafts Alkylation/Acylation: This class of reactions involves the substitution of an aromatic proton with an alkyl or acyl group, respectively.[6][7] In the synthesis of nitroaromatic musks, a bulky alkyl group, typically a tert-butyl group, is introduced onto an aromatic precursor. This is crucial for the final musk odor. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][5][6]

-

Nitration: The nitration of the alkylated or acylated aromatic ring introduces nitro (-NO₂) groups, which are essential for the characteristic musk scent of these compounds.[8] The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid.[8][9] The number and position of the nitro groups significantly influence the final odor profile.

Key Nitroaromatic Musks: Synthesis and Data

This section details the synthesis of the three most historically significant nitroaromatic musks, presenting quantitative data in a structured format for easy comparison.

Musk Baur (Trinitro-tert-butyltoluene)

The first synthetic musk, Musk Baur, is a trinitrated derivative of tert-butyltoluene. Its synthesis involves the Friedel-Crafts alkylation of toluene followed by nitration.

Table 1: Synthesis of Musk Baur - Reactants, Conditions, and Yields

| Step | Reaction | Starting Materials | Reagents & Catalysts | Key Conditions | Product | Yield (%) |

| 1 | Friedel-Crafts Alkylation | Toluene, Isobutyl bromide | Aluminum chloride (AlCl₃) | - | tert-Butyltoluene | Not specified |

| 2 | Nitration | tert-Butyltoluene | Fuming nitric acid, Sulfuric acid | - | Trinitro-tert-butyltoluene (Musk Baur) | Not specified |

Note: Specific quantitative data for the original synthesis of Musk Baur is not well-documented in readily available literature.

This compound (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone)

This compound is highly valued for its persistent, powdery-musky scent.[10] Its synthesis involves a three-step process starting from m-xylene.

Table 2: Synthesis of this compound - Reactants, Conditions, and Yields

| Step | Reaction | Starting Materials | Reagents & Catalysts | Key Conditions | Product | Yield (%) |

| 1 | Friedel-Crafts Alkylation | m-Xylene, tert-Butyl chloride | Anhydrous Ferric chloride (FeCl₃) | Stirring until no more HCl gas is evolved | tert-Butyl-3,5-dimethylbenzene | Not specified |

| 2 | Friedel-Crafts Acylation | tert-Butyl-3,5-dimethylbenzene, Acetyl chloride | Aluminum chloride (AlCl₃), Chloroform | 1 hour at room temperature after addition | 4-tert-Butyl-2,6-dimethylacetophenone | Not specified |

| 3 | Nitration | 4-tert-Butyl-2,6-dimethylacetophenone | Fuming nitric acid, Fuming sulfuric acid | Heat on steam bath for 15 min after addition | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (this compound) | Not specified |

Musk Ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene)

Musk Ambrette is known for its sweet, floral, and musky aroma. Its commercial synthesis starts from m-cresol.

Table 3: Synthesis of Musk Ambrette - Reactants, Conditions, and Yields

| Step | Reaction | Starting Materials | Reagents & Catalysts | Key Conditions | Product | Yield (%) |

| 1 | Methylation | Potassium salt of m-cresol, Dimethyl sulfate | - | - | m-Cresol methyl ether | 85-90[10] |

| 2 | Friedel-Crafts Alkylation | m-Cresol methyl ether, Isobutyl chloride | Aluminum chloride (AlCl₃) | - | tert-Butylcresyl methyl ether | 55-60[3][4] |

| 3 | Nitration | tert-Butylcresyl methyl ether | Fuming nitric acid | Below 0 °C | 4-tert-Butyl-3-methoxy-2,6-dinitrotoluene (Musk Ambrette) | 45-60[3][10] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of nitroaromatic musks.

Synthesis of this compound

Step 1: Preparation of tert-Butyl-3,5-dimethylbenzene (Friedel-Crafts Alkylation) [5]

-

In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, charge 40 mL of m-xylene and 2 g of anhydrous FeCl₃.

-

Slowly add 50 mL of tert-butyl chloride through the dropping funnel while stirring magnetically.

-

Continue stirring after the addition until no more gaseous HCl is evolved.

-

Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Wash the organic phase with diluted HCl, twice with water, and dry with anhydrous sodium sulfate.

-

Distill the product under reduced pressure, collecting the fraction at 86-89 °C (20 mmHg).

Step 2: Preparation of 4-tert-Butyl-2,6-dimethylacetophenone (Friedel-Crafts Acylation) [5]

-

In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, add 150 mL of chloroform and 35 g of AlCl₃.

-

Stir magnetically and cool the flask in an ice-salt mixture.

-

Slowly add 32.5 g of tert-butyl-3,5-dimethylbenzene through the dropping funnel over approximately 1 hour.

-

After the addition, stir the mixture at room temperature for an additional hour.

-

Pour the resulting red mixture into a beaker containing 150-200 g of ice and 30 mL of hydrochloric acid and stir until the red color disappears.

-

Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic phase with a 5% sodium bicarbonate solution and then with water.

-

Separate the organic phase, dry it with anhydrous sodium sulfate, and remove the chloroform by rotary evaporation.

Step 3: Preparation of this compound (Nitration) [5]

-

In a 100 mL three-neck round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a thermometer, charge 2 g of 4-tert-butyl-2,6-dimethylacetophenone and 12 mL of fuming H₂SO₄.

-

Stir magnetically and slowly add 8 mL of fuming nitric acid through the dropping funnel.

-

After the addition, heat the mixture on a steam bath for 15 minutes.

-

Pour the mixture into approximately 150 g of ice, mix well, and allow the product to separate.

-

Filter the solid product with suction and wash it with cold water.

-

The crude product can be recrystallized from methanol.

Synthesis of Musk Ambrette

Step 1: Methylation of m-cresol [3][10]

-

Prepare the potassium salt of m-cresol.

-

React the potassium salt with dimethyl sulfate to yield m-cresol methyl ether. Typical yields are in the range of 85-90%.

Step 2: Butylation of m-cresol methyl ether (Friedel-Crafts Alkylation) [3][4]

-

React m-cresol methyl ether with isobutyl chloride in the presence of aluminum chloride.

-

The resulting tert-butylcresyl methyl ether is obtained in yields of 55-60% and is purified by fractionation.

Step 3: Nitration of tert-butylcresyl methyl ether [3][10]

-

Nitrate the purified tert-butylcresyl methyl ether with fuming nitric acid at temperatures below 0 °C.

-

The dinitro derivative, Musk Ambrette, is formed with yields of 45-60%.

-

The pure product is obtained by crystallization from 95% ethanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the historical synthesis of key nitroaromatic musks.

Caption: Synthetic pathways for the historical preparation of key nitroaromatic musks.

Conclusion

The historical synthesis of nitroaromatic musks represents a pivotal moment in the history of fragrance chemistry. The development of these synthetic routes, primarily centered around Friedel-Crafts reactions and subsequent nitration, provided the world with affordable and accessible musk scents. While concerns over their environmental persistence and potential toxicity have led to a decline in their use, the foundational chemistry involved in their synthesis remains a cornerstone of aromatic chemistry. This guide provides researchers and professionals with a comprehensive technical overview of these historically significant synthetic processes.

References

- 1. Synthetic musk - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. books.rsc.org [books.rsc.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cerritos.edu [cerritos.edu]

- 10. Buy Musk ambrette | 83-66-9 [smolecule.com]

Physicochemical Properties of 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, commonly known as Musk Ketone, is a synthetic nitro musk that has been extensively used as a fragrance ingredient in a variety of consumer products.[1][2] Beyond its olfactory properties, recent research has unveiled its potential biological activities, including neuroprotective effects.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [4] |

| Molecular Weight | 294.30 g/mol | [4] |

| Appearance | Pale yellow crystalline powder | [5][6] |

| Melting Point | 134-139 °C | [5][7] |

| Boiling Point | 395 °C @ 760 mmHg | [5][6] |

| Density | 1.205 g/cm³ | [6] |

| Vapor Pressure | 0.000012 mmHg @ 25 °C (estimated) | [5][7] |

| Flash Point | 100 °C | [6] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Source |

| Water | Insoluble | 20 | [8] |

| Ethanol | Soluble | Not Specified | [8] |

| Acetone | Soluble | Not Specified | [8] |

| DMSO | 250 mg/mL (requires sonication) | Not Specified | [3] |

| Methanol | Soluble (less than ethanol) | 20 | [9] |

| n-Butanol | Soluble (less than ethyl acetate) | 20 | [9] |

| Ethyl Acetate | Soluble (highest among tested) | 20 | [9] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and analytical properties of this compound.

Determination of Solubility (Static Equilibrium Method)

The solubility of this compound in various solvents can be determined using the static equilibrium method.[9][10]

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.

-

The mixture is continuously agitated at a constant temperature for a sufficient time to reach equilibrium.

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

The concentration of this compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, after appropriate dilution.

-

The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion of this compound.[10]

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 5-10 °C/min).

-

The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point of the substance.

Spectroscopic Analysis

GC-MS is a powerful technique for the identification and quantification of this compound.[11][12]

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., acetone, hexane).

-

Injection: A small volume of the sample solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

-

Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (e.g., electron ionization), the molecules are fragmented into characteristic ions. These ions are then separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[13]

Procedure:

-

Sample Preparation: A small amount of powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths.

-

Spectrum: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule, allowing for the identification of functional groups such as carbonyl (C=O), nitro (NO₂), and aromatic rings.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule.

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.

-

Spectrum: The instrument detects the resonance signals from the atomic nuclei (typically ¹H and ¹³C), providing information about the chemical shifts, spin-spin coupling, and integration of the signals. This data is used to elucidate the precise molecular structure. A standard NMR instrument, such as a Bruker DPX-300, can be used for this analysis.[14]

Biological Activity and Signaling Pathway

Recent studies have demonstrated that this compound possesses neuroprotective properties. Specifically, it has been shown to induce the proliferation and differentiation of neural stem cells, offering potential therapeutic avenues for conditions like cerebral ischemia.[3] This effect is mediated through the activation of the PI3K/Akt signaling pathway.[3]

PI3K/Akt Signaling Pathway Activated by this compound

The diagram below illustrates the proposed mechanism of action where this compound activates the PI3K/Akt pathway, leading to downstream effects that promote neural stem cell proliferation and differentiation, and inhibit apoptosis.

Caption: PI3K/Akt signaling pathway activated by this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone (this compound). The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development. Furthermore, the elucidation of its involvement in the PI3K/Akt signaling pathway opens new avenues for investigating its potential therapeutic applications beyond its traditional use in the fragrance industry.

References

- 1. nbinno.com [nbinno.com]

- 2. fraterworks.com [fraterworks.com]

- 3. glpbio.com [glpbio.com]

- 4. scentspiracy.com [scentspiracy.com]

- 5. This compound, 81-14-1 [perflavory.com]

- 6. ScenTree - this compound (CAS N° 81-14-1) [scentree.co]

- 7. This compound, 81-14-1 [thegoodscentscompany.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of musk ambrette, musk xylol, and this compound in fragrance products by capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Crystalline Properties of Musk Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro musk of significant historical importance in the fragrance industry.[1][2] Despite its long history of use, detailed public information regarding its solid-state properties, specifically its crystal structure and potential polymorphism, is notably scarce. This technical guide consolidates the available physicochemical data for this compound and outlines generalized experimental protocols for the characterization of its crystalline form. In the absence of specific crystallographic data in the public domain, this document serves as a foundational resource, providing established methodologies for the analysis of crystalline organic compounds that can be applied to this compound. It also highlights the current knowledge gap and underscores the opportunity for further research into the solid-state chemistry of this compound.

Introduction

This compound is a synthetic aromatic ketone known for its persistent, sweet, and musky odor.[3][4] It has been widely used as a fixative in perfumes and other scented products.[3][4] The physical properties of a crystalline solid, such as its melting point, solubility, and stability, are intrinsically linked to its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact these properties. For active pharmaceutical ingredients (APIs), polymorphism is a critical factor influencing bioavailability and formulation stability. While this compound is not a pharmaceutical, the principles of solid-state characterization are universally applicable and crucial for understanding its behavior in various formulations.

This guide provides a summary of the known properties of this compound and presents a generalized framework for its crystallographic and thermal analysis.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone | [1] |

| Synonyms | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone, Ketone Moschus | [5][6] |

| CAS Number | 81-14-1 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [1][2] |

| Molecular Weight | 294.31 g/mol | [2] |

| Appearance | White to yellowish crystalline solid/powder | [1][3] |

| Melting Point | 134-137 °C | [4] |

| Boiling Point | 395 °C (estimated) | [2] |

| Flash Point | 100 °C | [2] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [4] |

Synthesis and Purification of this compound

This compound is typically synthesized via a two-step process involving Friedel-Crafts acylation followed by nitration.[3][4] A representative synthesis protocol is described below.

Experimental Protocol for Synthesis

Step 1: Friedel-Crafts Acylation of 1,3-dimethyl-5-tert-butylbenzene This step is not explicitly detailed in the search results but is a standard organic chemistry reaction.

Step 2: Nitration of 2,6-dimethyl-4-tert-butylacetophenone The nitration of the intermediate from Step 1 yields this compound. A described method involves the use of a mixture of nitric and sulfuric acids.[7] Key parameters for this reaction are summarized in Table 2.

Table 2: Representative Nitration Conditions for this compound Synthesis

| Parameter | Condition | Reference |

| Reactants | 2,6-dimethyl-4-tert-butylacetophenone, Nitric Acid (99%), Sulfuric Acid (90%) | [7] |

| Molar Ratio | Ketogen : HNO₃ : H₂SO₄ = 1 : 6 : 4 | [7] |

| Temperature | -8 to -5 °C | [7] |

| Reaction Time | 4 minutes (including reagent mixing) | [7] |

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as methanol or ethanol.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the general two-step synthesis of this compound.

Caption: General synthesis pathway for this compound.

Crystalline Structure and Polymorphism: A Methodological Approach

As of the date of this document, specific crystallographic data (e.g., unit cell parameters, space group) for this compound are not publicly available. Similarly, there are no published studies dedicated to the polymorphism of this compound. Therefore, this section outlines a generalized experimental workflow that can be employed to characterize the crystalline structure and screen for polymorphs of an organic compound like this compound.

Generalized Experimental Protocols

4.1.1. Polymorph Screening via Recrystallization

Different crystalline forms can often be obtained by varying the crystallization conditions. A systematic screen should be performed using a variety of solvents with different polarities and hydrogen bonding capabilities.

-

Protocol:

-

Dissolve this compound in a selected solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Induce crystallization by:

-

Slow cooling of the solution to room temperature and then to sub-ambient temperatures (e.g., 4 °C).

-

Fast cooling (crash cooling) in an ice or dry ice/acetone bath.

-

Slow evaporation of the solvent at ambient temperature.

-

Antisolvent addition, where a solvent in which this compound is poorly soluble is added to a solution of this compound in a good solvent.

-

-

Isolate the resulting crystals by filtration and dry under vacuum.

-

Analyze the crystals from each experiment using the techniques described below.

-

4.1.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

-

Protocol:

-

Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) using a slow crystallization technique (e.g., slow cooling or slow evaporation).

-

Mount a single crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles.

-

4.1.3. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and can be used to identify different polymorphs.

-

Protocol:

-

Gently grind a small amount of the crystalline sample to a fine powder.

-

Pack the powder into a sample holder.

-

Place the sample in a powder X-ray diffractometer.

-

Collect a diffraction pattern over a range of 2θ angles.

-

Each polymorph will produce a unique diffraction pattern.

-

4.1.4. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions between polymorphs. TGA measures changes in mass as a function of temperature, which is useful for identifying solvates and assessing thermal stability.

-

Protocol for DSC:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. Melting points and solid-solid transitions will appear as endothermic or exothermic peaks.

-

-

Protocol for TGA:

-

Place a small amount of the sample (5-10 mg) onto the TGA balance pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

-

Record the mass loss as a function of temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the crystalline properties of a compound like this compound.

Caption: Workflow for polymorph screening and characterization.

Conclusion and Future Outlook

This compound remains a compound of interest due to its historical significance in the fragrance industry. While its basic physicochemical properties are known, a detailed understanding of its solid-state chemistry is lacking in the public domain. The experimental methodologies outlined in this guide provide a robust framework for future research into the crystalline structure and potential polymorphism of this compound. Such studies would not only fill a significant knowledge gap but could also provide valuable insights into the stability and formulation of this and other related nitroaromatic compounds. A thorough crystallographic investigation would be a valuable contribution to the fields of materials science and organic chemistry.

References

- 1. scentspiracy.com [scentspiracy.com]

- 2. ScenTree - this compound (CAS N° 81-14-1) [scentree.co]

- 3. This compound | 81-14-1 [chemicalbook.com]

- 4. This compound CAS#: 81-14-1 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. RU2004536C1 - Method of musk-ketone synthesis - Google Patents [patents.google.com]

The Pervasiveness of Synthetic Nitromusks in the Global Environment: A Technical Guide

An in-depth examination of the occurrence, analysis, and biological interactions of nitromusk compounds in environmental systems.

Executive Summary

Nitromusks, a class of synthetic fragrance compounds, have been used extensively in a wide array of consumer products, leading to their widespread distribution in the environment. Despite reductions in use in some regions, their persistent and bioaccumulative nature ensures their continued presence in various environmental compartments. This technical guide provides a comprehensive overview of the occurrence of nitromusks in the natural environment, detailing their concentrations in wastewater, sewage sludge, surface waters, and biota. Furthermore, this guide presents detailed experimental protocols for the extraction and quantification of these compounds and explores the signaling pathways through which they can exert biological effects. The information is intended for researchers, scientists, and drug development professionals to support further investigation into the environmental fate and toxicological significance of these synthetic compounds. It is important to note that nitromusks do not occur naturally; their presence in the environment is a direct result of human activity.

Quantitative Occurrence of Nitromusks in Environmental Matrices

The lipophilic nature of nitromusks contributes to their partitioning into solids and bioaccumulation in organisms. The following tables summarize the concentrations of the two most commercially significant nitromusks, Musk Xylene and Musk Ketone, reported in various environmental compartments.

Table 1: Concentrations of Nitromusks in Wastewater and Sewage Sludge

| Matrix | Compound | Concentration Range | Location | Reference(s) |

| Wastewater Influent | Musk Xylene | 1 - 5480 ng/L | Canada, Europe | [1][2] |

| This compound | 1 - 84 ng/L | Canada, Europe | [1][3] | |

| Wastewater Effluent | Musk Xylene | <0.02 - 12 ng/L | Europe | [4] |

| This compound | 0.005 - 250 ng/L | Europe, Korea | [3][4][5] | |

| Sewage Sludge | Musk Xylene | 1.4 - 422 ng/g (dw) | Canada, Europe | [1][6] |

| This compound | 1.4 - 422 ng/g (dw) | Canada, Europe | [1][6][7] |

Table 2: Concentrations of Nitromusks in Surface Water and Sediment

| Matrix | Compound | Concentration Range | Location | Reference(s) |

| Surface Water | Musk Xylene | <0.03 - 0.17 ng/L | North Sea | [4] |

| This compound | <0.02 - 0.08 ng/L | North Sea | [4] | |

| River Water | Musk Xylene | Median below detection limit | Europe | [4] |

| This compound | <0.005 - 0.04 µg/L (90th percentile) | Europe | [4] | |

| Sediment | Musk Xylene | Decrease in concentrations since 1980 | Lake Ontario | [8] |

| This compound | Low µg/kg (dm) | Europe | [6] |

Table 3: Concentrations of Nitromusks in Biota

| Matrix | Compound | Concentration Range | Location | Reference(s) |

| Fish Tissue (lipid weight) | Musk Xylene | China | [9] | |

| 4-amino-Musk Xylene (metabolite) | up to 3600 µg/kg | Germany | [5] | |

| This compound | China | [9] | ||

| Human Adipose Tissue (fat) | Musk Xylene | 0.02 - 0.22 mg/kg | Germany | [10] |

| This compound | 0.01 - 0.22 mg/kg | Germany | [10] | |

| Human Milk (fat) | Musk Xylene | 0.01 - 0.19 mg/kg | Global | [11] |

| This compound | 0.01 - 0.19 mg/kg | Global | [11] |

Experimental Protocols for Nitromusk Analysis

Accurate quantification of nitromusks in environmental matrices requires robust analytical methodologies. The following sections detail established protocols for the extraction and analysis of these compounds.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of nitromusks from aqueous samples.

Objective: To isolate and concentrate nitromusks from water samples for subsequent analysis.

Materials:

-

SPE cartridges (e.g., C18, Oasis HLB, or molecularly imprinted polymers)

-

Sample reservoir

-

Vacuum manifold

-

Collection vials

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Elution solvent (e.g., hexane, dichloromethane, acetone)

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Pass 5-10 mL of the elution solvent through the SPE cartridge to wet the sorbent.

-

Follow with 5-10 mL of methanol to activate the stationary phase.

-

Finally, equilibrate the cartridge by passing 5-10 mL of deionized water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Adjust the pH of the water sample if necessary, based on the chosen sorbent and target analytes.

-

Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

-

Washing:

-

Wash the cartridge with 5-10 mL of deionized water to remove any polar interferences. A small percentage of organic solvent (e.g., 5% methanol in water) can be used to remove more strongly bound interferences if necessary.

-

-

Drying:

-

Dry the cartridge by applying a vacuum for 10-20 minutes or by passing nitrogen gas through it to remove residual water.

-

-

Elution:

-

Place a collection vial under the cartridge.

-

Elute the retained nitromusks with an appropriate volume (e.g., 2 x 5 mL) of a non-polar or moderately polar solvent (e.g., hexane-acetone mixture).

-

-

Concentration:

-

Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

The sample is now ready for instrumental analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the quantification of nitromusks due to its high sensitivity and selectivity.

Objective: To separate, identify, and quantify nitromusk compounds in the prepared sample extract.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 200-220°C.

-

Ramp: 5-10°C/min to 280-300°C, hold for 5-10 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for nitromusks.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

-

Monitored Ions (SIM mode for EI):

-

Musk Xylene: m/z 282, 297, 265

-

This compound: m/z 279, 294, 191

-

-

Internal Standards: Isotopically labeled analogues (e.g., d15-musk xylene) are recommended for accurate quantification.[12]

Visualizing Biological Interactions and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the environmental analysis and biological effects of nitromusks.

Experimental Workflow for Nitromusk Analysis

References

- 1. Inhibition of the mitogen-activated protein kinase pathway results in the down-regulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitromusk and Polycyclic Musk Compounds as Long-Term Inhibitors of Cellular Xenobiotic Defense Systems Mediated by Multidrug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitro musks, nitro musk amino metabolites and polycyclic musks in sewage sludges. Quantitative determination by HRGC-ion-trap-MS/MS and mass spectral characterization of the amino metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Musk Fragrances in Lake Erie and Lake Ontario Sediment Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue concentrations, bioaccumulation, and biomagnification of synthetic musks in freshwater fish from Taihu Lake, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Olfactory Properties and Odor Threshold of Musk Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro-musk, historically prized in the fragrance industry for its powerful and tenacious musky odor. Despite restrictions on its use due to environmental and health considerations, it remains a crucial reference compound for olfaction research and the development of new musk odorants. This technical guide provides a comprehensive overview of the olfactory properties of this compound, its odor threshold in different media, detailed experimental protocols for its sensory evaluation, and an outline of the known olfactory signaling pathway.

Olfactory Properties of this compound

This compound possesses a complex and highly recognizable odor profile. Its scent is predominantly characterized as:

-

Musky: A rich, warm, and animalic aroma reminiscent of natural deer musk.

-

Sweet: Possessing a distinct sweetness that contributes to its pleasantness.

-

Powdery: A soft, dry, and slightly floral nuance.

-

Tenacious: Exhibiting remarkable longevity and persistence, making it an excellent fixative in fragrance compositions.

Due to these characteristics, this compound has been extensively used as a base note in perfumes, providing depth and a long-lasting impression.

Odor Threshold of this compound

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. This value is a critical parameter in understanding the potency of an odorant.

Data Presentation

| Medium | Odor Detection Threshold | Method of Determination |

| Air | 0.1 ng/L | Not specified in the available search results. |

| Water | Data not available in search results | Not applicable |

| In-vitro Receptor Activity (EC50) | ||

| Human Olfactory Receptor OR5AN1 | 0.79 µM | Luciferase reporter assay in HEK293 cells |

| Mouse Olfactory Receptor MOR215-1 | 2.9 µM | Luciferase reporter assay in HEK293 cells |

Note: The EC50 values represent the concentration of this compound required to elicit a half-maximal response from the specified olfactory receptor in a laboratory setting. While not a direct measure of the perceptual odor threshold in humans, it provides a valuable indication of the compound's potency at the receptor level.

Experimental Protocols

Determination of Odor Threshold in Water (Sensory Analysis)

While a specific odor threshold for this compound in water is not available in the provided search results, a detailed protocol for its determination can be outlined based on established methodologies such as ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the concentration at which a statistically significant portion of a sensory panel can detect the presence of this compound in water.

Materials:

-

This compound (high purity)

-

Odor-free, purified water (e.g., reverse osmosis or specially filtered)

-

Glass flasks or bottles with airtight closures

-

Pipettes and other calibrated volumetric glassware

-

Sensory panel of at least 10-15 trained assessors, screened for their olfactory acuity and lack of specific anosmia to musk compounds.

Procedure:

-

Stock Solution Preparation:

-

Due to the low water solubility of this compound (0.6365 mg/L), a stock solution should be prepared by first dissolving a precise weight of this compound in a minimal amount of a suitable, odor-free solvent (e.g., ethanol) before diluting with odor-free water to a known concentration. The final concentration of the co-solvent should be below its own odor threshold.

-

-

Ascending Concentration Series:

-

Prepare a series of dilutions of the stock solution in odor-free water. A geometric progression (e.g., a factor of 2 or 3 between successive concentrations) is recommended. The series should span a range from well below the expected threshold to a concentration that is clearly detectable by most panelists.

-

-

Sample Presentation (Forced-Choice Method):

-

For each panelist and at each concentration level, present three samples in opaque, coded containers. Two of the samples will contain only odor-free water (blanks), and one will contain the this compound dilution. This is known as a "triangle test."

-

The order of presentation of the samples should be randomized for each trial.

-

-

Panelist Evaluation:

-

Instruct each panelist to sniff the headspace of each sample and identify the one that is different from the other two.

-

Even if a panelist is not certain, they must make a choice.

-

Provide an adequate rest period between each concentration level to prevent olfactory fatigue.

-

-

Data Analysis:

-

For each panelist, the individual threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

-

The group threshold is then calculated as the geometric mean of the individual thresholds.

-

Statistical analysis (e.g., using binomial tables) should be performed to ensure the results are statistically significant.

-

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify the specific odor-active compounds in a complex mixture. While this compound is a single compound, GC-O can be used to confirm its odor character and retention time.

Objective: To characterize the odor of this compound as it elutes from a gas chromatograph.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

An olfactometry port (sniffing port) that splits the column effluent, allowing a portion to be directed to the detector and the other to a trained sensory assessor.

-

A suitable capillary column (e.g., a non-polar or semi-polar column like DB-5 or DB-WAX).

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethanol).

-

-

GC Conditions:

-

Set the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good chromatographic separation.

-

A typical starting point for the oven temperature program could be an initial temperature of 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

-

Olfactometry:

-

A trained assessor sniffs the effluent from the olfactometry port throughout the GC run.

-

The assessor records the time at which any odor is detected and provides a detailed description of the odor's character.

-

The intensity of the odor can also be rated on a predefined scale.

-

-

Data Correlation:

-

The retention time of the detected odor is correlated with the peak on the chromatogram from the FID or MS detector.

-

For this compound, a single, distinct musky, sweet, and powdery odor should be detected at its characteristic retention time.

-

Olfactory Signaling Pathway

The perception of this compound begins with its interaction with a specific olfactory receptor in the nasal cavity.

Key Steps:

-

Binding to Olfactory Receptor: this compound binds to the human olfactory receptor OR5AN1 , a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.

-

G-Protein Activation: This binding event causes a conformational change in the OR5AN1 receptor, leading to the activation of a heterotrimeric G-protein (specifically, the Gαolf subunit).

-

Adenylate Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylate cyclase III.

-

cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (primarily Ca2+ and Na+), causing depolarization of the olfactory sensory neuron. If this depolarization reaches the threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and ultimately perceived as the characteristic scent of this compound.

Mandatory Visualizations

Caption: Workflow for determining the odor threshold of this compound using a forced-choice ascending concentration series method.

Caption: Simplified signaling pathway for the perception of this compound.

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Musk Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro-musk, historically prized in the fragrance industry for its persistent, warm, and powdery musk scent.[1][2] Despite its desirable olfactory properties, concerns over its environmental persistence, bioaccumulation potential, and toxicological profile have led to restrictions on its use in many regions.[3][4] This technical guide provides a comprehensive overview of the chemical stability of this compound and its degradation under various environmental and laboratory conditions. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate and impact of this compound.

Chemical Stability

This compound is a crystalline powder that is chemically stable under standard ambient conditions.[5] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote its degradation.[5] Its stability also makes it a persistent environmental pollutant.[6][7]

Degradation Pathways

The degradation of this compound can occur through several pathways, including photolysis, biodegradation, and chemical oxidation. Hydrolysis is not considered a significant degradation pathway for ketones under typical environmental conditions.[8]

Photolysis

Photodegradation is a significant abiotic degradation pathway for this compound, particularly in the presence of sunlight. The photoreaction is initiated by the absorption of UV light by the nitro groups, leading to an electronically excited state. This excited nitro group can then intramolecularly attack an adjacent tert-butyl group, initiating a cascade of reactions that result in a variety of photoproducts.[3]

Identified Photodegradation Products Include:

-

Cyclization products

-

An amino derivative

-

A ring expansion product

References

- 1. scentspiracy.com [scentspiracy.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]

- 6. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Draft screening assessment nitro musks group - Canada.ca [canada.ca]

- 8. quora.com [quora.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. tandfonline.com [tandfonline.com]

Thermochemical and Combustion Profile of Musk Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitroaromatic compound historically used as a fragrance ingredient in a variety of consumer products. Its chemical structure, characterized by a substituted benzene ring with two nitro groups and a ketone functional group, places it in a class of compounds with notable energetic properties. A thorough understanding of its thermochemical data and combustion behavior is crucial for safety assessment, environmental impact analysis, and potential applications in various fields, including the study of energetic materials.